Benzo[c]thiophen-4(5H)-one, 5-[(dimethylamino)methylene]-6,7-dihydro-3-(methylthio)-
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Overview
Description
SGM8 is a covalent allosteric inhibitor of human cytomegalovirus DNA polymerase subunit interactions. This compound has shown significant potential in inhibiting the replication of human cytomegalovirus, making it a valuable tool in antiviral research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature .
Industrial Production Methods
Industrial production of SGM8 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
SGM8 undergoes various chemical reactions, including:
Oxidation: SGM8 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on SGM8, altering its biological activity.
Substitution: SGM8 can participate in substitution reactions, where functional groups are replaced with other groups to modify its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving SGM8 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions include various derivatives of SGM8, each with potentially different biological activities. These derivatives are often studied to understand the structure-activity relationship of the compound .
Scientific Research Applications
SGM8 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study covalent allosteric inhibition mechanisms.
Biology: Employed in research on viral replication and inhibition, particularly in the context of human cytomegalovirus.
Medicine: Investigated for its potential therapeutic applications in treating viral infections.
Mechanism of Action
SGM8 exerts its effects by covalently binding to a specific lysine residue on the human cytomegalovirus DNA polymerase subunit. This binding disrupts the interaction between the polymerase subunits, thereby inhibiting the replication of the virus. The molecular targets and pathways involved include the DNA polymerase enzyme and its associated protein interactions .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to SGM8 include other covalent allosteric inhibitors of viral polymerases, such as:
SGM7: Another inhibitor with a similar mechanism of action but different chemical structure.
SGM9: A derivative of SGM8 with modified functional groups to enhance its efficacy.
Uniqueness of SGM8
SGM8 is unique due to its specific binding affinity and covalent interaction with the human cytomegalovirus DNA polymerase subunit. This specificity makes it a powerful tool in antiviral research and a potential candidate for therapeutic development .
Properties
Molecular Formula |
C12H15NOS2 |
---|---|
Molecular Weight |
253.4 g/mol |
IUPAC Name |
5-(dimethylaminomethylidene)-3-methylsulfanyl-6,7-dihydro-2-benzothiophen-4-one |
InChI |
InChI=1S/C12H15NOS2/c1-13(2)6-8-4-5-9-7-16-12(15-3)10(9)11(8)14/h6-7H,4-5H2,1-3H3 |
InChI Key |
SBORPYWLRSWZTD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C1CCC2=CSC(=C2C1=O)SC |
Origin of Product |
United States |
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